Boc-D-His(Bom)-OH
Overview
Description
Boc-D-His(Bom)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
In a study by Wenger (1983), Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers were synthesized using different strategies and carboxyl activation methods, including the use of tert-butoxy-carbonyl (Boc) amino-protecting groups. This research contributes to understanding peptide synthesis, which is relevant to the application of Boc-D-His(Bom)-OH in similar contexts (Wenger, 1983).
Basel and Hassner (2001) described efficient procedures using imidazole or trifluoroethanol for the removal of excess (BOC)2O, typically used in NH or OH protection at room temperature. This highlights the importance of BOC-based compounds in peptide synthesis and their removal in chemical processes (Basel & Hassner, 2001).
A study by Şaş et al. (2020) on Boc-D-Lys-OH (BDLO), a molecule structurally similar to this compound, examined its spectroscopic, electronic, and biological properties. The study found that BDLO had more binding affinity with AKT1, suggesting its potential as a chemotherapy molecule. This indicates the possibility of this compound being useful in similar biomedical applications (Şaş et al., 2020).
Research by Allender, Heard, and Brain (1997) on the retention behavior of chiral solutes on molecularly imprinted polymer (MIP) HPLC stationary phases, including Boc-L-Phe-OH and Boc-D-Phe-OH, contributes to understanding the enantiomer resolution in chromatography. This might provide insights into the chromatographic applications of this compound (Allender, Heard, & Brain, 1997).
A study by Yamashiro and Blake (2009) on the coupling of boc-Gly-Ala-SH to polymer-bound Leu using various methods offers insights into peptide synthesis techniques that could be relevant for the use of this compound (Yamashiro & Blake, 2009).
In a review by Chircov et al. (2020), the development of biosensors-on-chip (BoC) systems was discussed, highlighting their potential applications in the diagnosis of various diseases. While this does not directly involve this compound, it indicates the broader context of 'BoC' technologies in scientific research (Chircov et al., 2020).
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKZCHCZSFTOJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427019 | |
Record name | Boc-D-His(Bom)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-01-7 | |
Record name | Boc-D-His(Bom)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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